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molecular formula C9H12O3 B1335302 5-tert-butylfuran-2-carboxylic Acid CAS No. 56311-39-8

5-tert-butylfuran-2-carboxylic Acid

Cat. No. B1335302
M. Wt: 168.19 g/mol
InChI Key: JWZMCIVGRRFEEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06344476B1

Procedure details

To a solution of 2-tert-butylfuran (4.5 g, 36 mmol) in anh. THF (60 mL) at −78° C. under N2 was added n-butyllithium (1.6M in hexane, 25 mL, 40 mmol, 1.1 equiv) dropwise. After 30 min, the cooling bath was replaced with an ice bath and the mixture was stirred at 0° C. for 1 h. Dry CO2, generated from dry ice and dried over an anhydrous Na2SO4 tower, was bubbled into the reaction mixture over 20 min at −78° C. and then at 0° C. The reaction mixture was acidified to pH 1 with a 1M HCl solution, then extracted with EtOAc. The organic layer was washed with a concentrated NaCl solution, dried (NaSO4) and concentrated under reduced pressure to give 5-tert-butylfuran-2-carboxylic acid as a pale yellow solid (4.2 g, 69%): 1H NMR (CDCl3) δ1.29 (s, 9H), 6.11 (d 1H, J=3.3 Hz), 7.19 (d, 1H, J=3.3 Hz), 11.0 (br s, 1H).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[O:6][CH:7]=[CH:8][CH:9]=1)([CH3:4])([CH3:3])[CH3:2].C([Li])CCC.[C:15](=[O:17])=[O:16]>C1COCC1>[C:1]([C:5]1[O:6][C:7]([C:15]([OH:17])=[O:16])=[CH:8][CH:9]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
C(C)(C)(C)C=1OC=CC1
Name
Quantity
25 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cooling bath was replaced with an ice bath
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over an anhydrous Na2SO4 tower
CUSTOM
Type
CUSTOM
Details
was bubbled into the reaction mixture over 20 min at −78° C.
Duration
20 min
CUSTOM
Type
CUSTOM
Details
at 0° C
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with a concentrated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (NaSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(O1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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